molecular formula C12H14ClF3S B14046142 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene

Cat. No.: B14046142
M. Wt: 282.75 g/mol
InChI Key: CFAXXWLLZCBKSW-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of 3-chloropropylbenzene with trifluoromethylthiolating agents under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The trifluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the benzene ring or the substituents.

    Addition Reactions: The compound can also undergo addition reactions with electrophiles, particularly at the benzene ring.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity of the compound, allowing it to interact more effectively with hydrophobic regions of biomolecules. This can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting various biological pathways.

Comparison with Similar Compounds

1-(3-Chloropropyl)-3-ethyl-2-(trifluoromethylthio)benzene can be compared with other compounds that have similar structures or functional groups:

    1-(3-Chloropropyl)-3-ethylbenzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-(3-Chloropropyl)-3-(trifluoromethylthio)benzene: Similar structure but without the ethyl group, leading to variations in its applications and interactions.

    3-Chloropropylbenzene: A simpler compound that serves as a precursor in the synthesis of more complex molecules.

The presence of the trifluoromethylthio group in this compound makes it unique, as this group imparts distinct chemical and physical properties that are valuable in various applications.

Properties

Molecular Formula

C12H14ClF3S

Molecular Weight

282.75 g/mol

IUPAC Name

1-(3-chloropropyl)-3-ethyl-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C12H14ClF3S/c1-2-9-5-3-6-10(7-4-8-13)11(9)17-12(14,15)16/h3,5-6H,2,4,7-8H2,1H3

InChI Key

CFAXXWLLZCBKSW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CCCCl)SC(F)(F)F

Origin of Product

United States

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